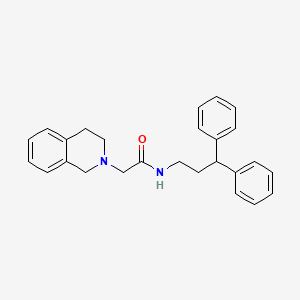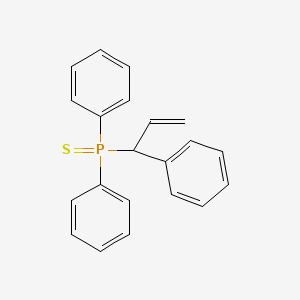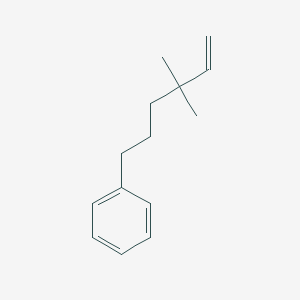
Acetic acid--(3R)-5-ethenylidenenonan-3-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) is a complex organic compound characterized by its unique structure, which includes an acetic acid moiety and a nonanol derivative with an ethenylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a nonanol derivative with acetic acid under controlled conditions to introduce the acetic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Applications De Recherche Scientifique
Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate its incorporation into metabolic pathways or its conversion to active metabolites. The pathways involved can vary depending on the specific application and the biological system in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid–(3R)-5-ethenylidenenonan-2-ol
- Acetic acid–(3R)-5-ethenylidenenonan-4-ol
- Acetic acid–(3R)-5-ethenylidenenonan-5-ol
Uniqueness
Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
821782-47-2 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
InChI |
InChI=1S/C11H20O.C2H4O2/c1-4-7-8-10(5-2)9-11(12)6-3;1-2(3)4/h11-12H,2,4,6-9H2,1,3H3;1H3,(H,3,4)/t11-;/m1./s1 |
Clé InChI |
TXAITAKIVHQTDF-RFVHGSKJSA-N |
SMILES isomérique |
CCCCC(=C=C)C[C@@H](CC)O.CC(=O)O |
SMILES canonique |
CCCCC(=C=C)CC(CC)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)
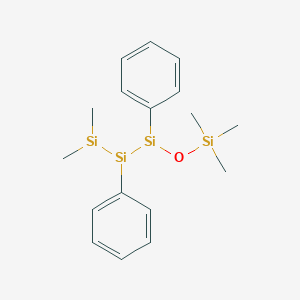
![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
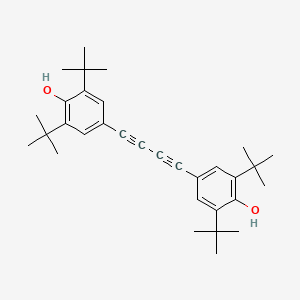
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
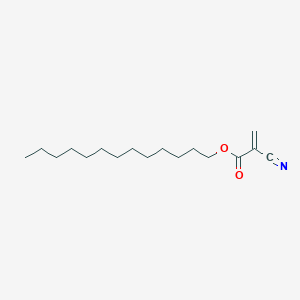

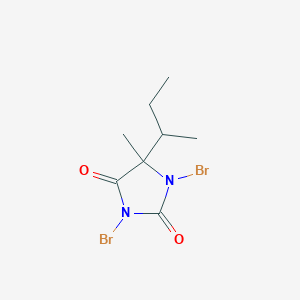
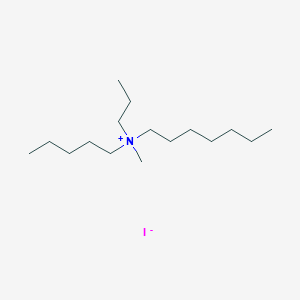
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
